molecular formula C5H13NO3S B6177920 (2R)-1-methoxy-N-methylpropane-2-sulfonamide CAS No. 2751603-06-0

(2R)-1-methoxy-N-methylpropane-2-sulfonamide

Cat. No. B6177920
CAS RN: 2751603-06-0
M. Wt: 167.2
InChI Key:
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Description

(2R)-1-methoxy-N-methylpropane-2-sulfonamide, also known as (2R)-MMP2S, is a sulfonamide derivative that has been studied for its potential applications in various fields such as medicinal chemistry and chemical synthesis. This compound is a chiral sulfonamide and is synthesized from the reaction of (2R)-1-methoxy-N-methylpropane-2-ol and sulfonyl chloride. It has been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic asymmetric reactions. In addition, (2R)-MMP2S has been studied for its potential applications in medicinal chemistry and biochemistry, as it has been shown to have anti-inflammatory and anti-bacterial properties.

Mechanism of Action

The mechanism of action of (2R)-MMP2S is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, (2R)-MMP2S has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are molecules that play a role in the inflammatory response.
Biochemical and Physiological Effects
(2R)-MMP2S has been shown to have anti-inflammatory and anti-bacterial properties. In vitro studies have shown that (2R)-MMP2S can inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the production of pro-inflammatory molecules. It has also been shown to have anti-bacterial activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

The use of (2R)-MMP2S in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is readily available in commercial quantities. In addition, it is a highly reactive compound that can be used in a variety of reactions. However, there are some limitations associated with the use of (2R)-MMP2S in laboratory experiments. It is a chiral compound, so it is not suitable for use in reactions that require a racemic mixture. In addition, it is not suitable for use in reactions that require high temperatures or pressures.

Future Directions

There are several potential future directions for the use of (2R)-MMP2S. One potential direction is to explore its potential applications in medicinal chemistry, such as the synthesis of chiral drugs and the development of new anti-inflammatory and anti-bacterial agents. Another potential direction is to explore its potential applications in chemical synthesis, such as its use as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic asymmetric reactions. Finally, further research could be conducted to explore the biochemical and physiological effects of (2R)-MMP2S, as well as to better understand its mechanism of action.

Synthesis Methods

The synthesis of (2R)-MMP2S is accomplished by the reaction of (2R)-1-methoxy-N-methylpropane-2-ol and sulfonyl chloride. This reaction is typically carried out in an aqueous solution at temperatures ranging from 0°C to 40°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated by extraction with an organic solvent. The yield of the reaction is typically high, ranging from 80-90%.

Scientific Research Applications

(2R)-MMP2S has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic asymmetric reactions. In addition, (2R)-MMP2S has been studied for its potential anti-inflammatory and anti-bacterial properties. It has been used as a ligand in the synthesis of a series of chiral drugs, such as anti-inflammatory drugs, antibiotics and antifungal agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-methoxy-N-methylpropane-2-sulfonamide involves the reaction of (2R)-2-amino-1-methoxypropane with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "(2R)-2-amino-1-methoxypropane", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the starting material (2R)-2-amino-1-methoxypropane to a solution of the base in the solvent.", "Slowly add methanesulfonyl chloride to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

2751603-06-0

Product Name

(2R)-1-methoxy-N-methylpropane-2-sulfonamide

Molecular Formula

C5H13NO3S

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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